

4-Methoxy-2-methylaniline: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: 4-Methoxy-2-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylaniline, also known as m-cresidine, is a versatile substituted aniline that serves as a crucial building block in various fields of organic synthesis.^[1] Its unique structural features, including an electron-donating methoxy group and a methyl group on the aromatic ring, impart specific reactivity and make it a valuable precursor for the synthesis of a wide range of complex organic molecules. This technical guide provides an in-depth overview of the properties, key reactions, and applications of **4-methoxy-2-methylaniline**, with a focus on its utility in medicinal chemistry and materials science. Detailed experimental protocols for seminal reactions are provided to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **4-methoxy-2-methylaniline** is essential for its effective use in organic synthesis. The following tables summarize its key physicochemical and spectroscopic data.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ NO	[2]
Molecular Weight	137.18 g/mol	[2]
Appearance	Brick red crystals or liquid	[2]
Melting Point	13-14 °C	[2]
Boiling Point	249.4 °C at 760 mmHg	[2]
Density	1.065 g/cm ³	[2]
Refractive Index	n _{20/D} 1.565	[2]
Solubility	Soluble in organic solvents; insoluble in water	[2]

Spectroscopic Data	Interpretation
¹ H NMR	Signals corresponding to aromatic protons, methoxy protons, methyl protons, and amine protons.
¹³ C NMR	Resonances for aromatic carbons, methoxy carbon, and methyl carbon.
IR	Characteristic peaks for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, C-O stretching of the methoxy group, and C=C stretching of the aromatic ring.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight of the compound.

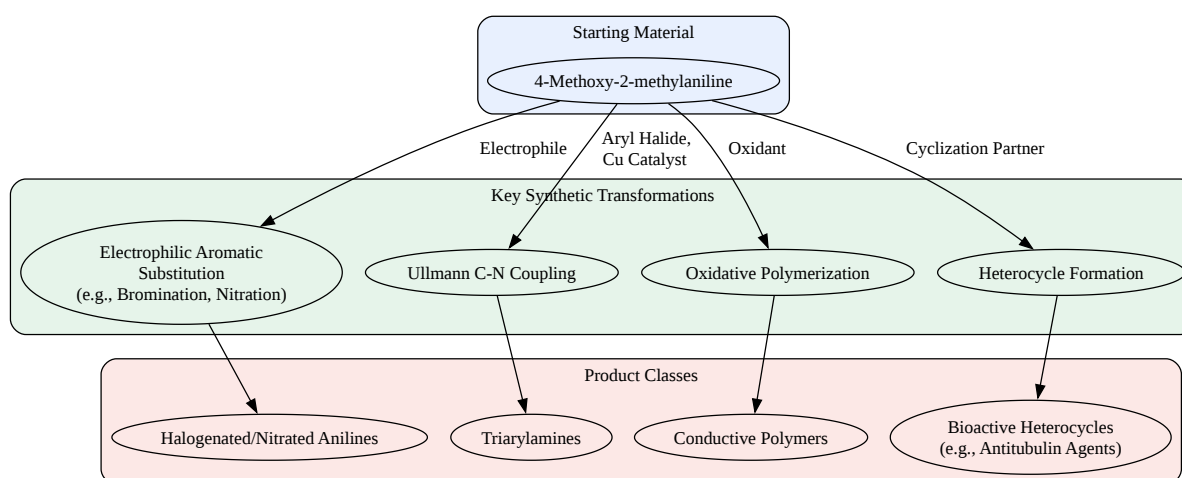
Core Synthetic Applications

4-Methoxy-2-methylaniline is a versatile building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, dyes, and advanced materials. Its

reactivity is primarily centered around the nucleophilic amino group and the electron-rich aromatic ring.

Synthesis of Bioactive Heterocycles

A significant application of **4-methoxy-2-methylaniline** is in the synthesis of nitrogen-containing heterocyclic compounds, many of which exhibit potent biological activity. A notable example is its use in the synthesis of potent antitubulin agents. While the direct use of **4-methoxy-2-methylaniline** is not detailed, its close derivative, 4-methoxy-N-methylaniline, is a key intermediate in the synthesis of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, a compound with significant anticancer properties.



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Synthesis of Triarylamine-Based Materials

4-Methoxy-2-methylaniline is a key monomer in the synthesis of triarylamine-based polymers. These polymers are of significant interest in materials science due to their excellent charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of the **4-methoxy-2-methylaniline** unit allows for the fine-tuning of the electronic and optical properties of the resulting polymers.

Key Experimental Protocols

This section provides detailed experimental procedures for key reactions involving **4-methoxy-2-methylaniline** and its derivatives.

Protocol 1: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (Illustrative Heterocycle Synthesis)

This protocol, starting from the related 4-methoxyaniline, illustrates a typical sequence for the synthesis of a complex heterocyclic system.

Reaction Scheme: 4-Methoxyaniline → 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (multi-step)

Step 1: Cyclization

- Reagents: 4-Methoxyaniline, Ethyl acetoacetate, Polyphosphoric acid.
- Procedure: A mixture of 4-methoxyaniline and ethyl acetoacetate is heated with polyphosphoric acid at 170 °C for 1 hour.

Step 2: Nitration

- Reagents: Product from Step 1, Propionic acid, Nitric acid.
- Procedure: The product from the cyclization step is treated with a mixture of propionic acid and nitric acid at 125 °C for 2 hours.

Step 3: Chlorination

- Reagents: Product from Step 2, Phosphorus oxychloride, N,N-Dimethylformamide.
- Procedure: The nitrated product is heated with phosphorus oxychloride and a catalytic amount of N,N-dimethylformamide at 110 °C for 1 hour to yield the final product.

Overall Yield: 85%[\[2\]](#)

Protocol 2: Electrophilic Bromination of an Aniline (General Procedure)

This protocol describes a general method for the bromination of an aniline derivative, which can be adapted for **4-methoxy-2-methylaniline**. The methoxy and methyl groups are activating and will direct the incoming electrophile.

Reaction Scheme: $\text{Ar-NH}_2 + \text{NBS} \rightarrow \text{Br-Ar-NH}_2$

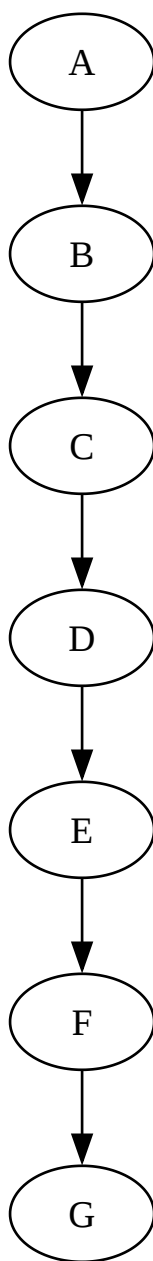
Reagents:

- Substituted Aniline (e.g., **4-methoxy-2-methylaniline**)
- N-Bromosuccinimide (NBS)
- Solvent (e.g., Dichloromethane, Chloroform)

Procedure:

- Dissolve the aniline derivative in the chosen solvent in a round-bottom flask.
- Add N-Bromosuccinimide (typically 1.0 to 1.1 equivalents) portion-wise to the solution at room temperature. The reaction may be exothermic, so cooling might be necessary.
- Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Protocol 3: Ullmann C-N Coupling (General Procedure)

This protocol outlines a general procedure for the copper-catalyzed amination of an aryl halide with an aniline, which can be adapted for **4-methoxy-2-methylaniline**.

Reaction Scheme: $\text{Ar-X} + \text{4-Methoxy-2-methylaniline} \xrightarrow{(\text{CuI, Ligand, Base})} \text{Ar-NH-C}_6\text{H}_3(\text{OCH}_3)(\text{CH}_3)$

Reagents:

- Aryl halide (Iodide or Bromide)
- **4-Methoxy-2-methylaniline**
- Copper(I) iodide (CuI)
- Ligand (e.g., L-proline, N-methylglycine)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., DMSO, DMF)

Procedure:

- To a reaction vessel, add the aryl halide, **4-methoxy-2-methylaniline**, CuI, the ligand, and the base.
- Add the solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
- Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction by TLC or GC/MS.
- After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
- Filter the mixture to remove insoluble salts.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

- Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 4: Oxidative Polymerization for Triarylamine Polymer Synthesis (General Procedure)

This protocol describes a general method for the synthesis of triarylamine polymers via oxidative coupling, which can be adapted for the polymerization of **4-methoxy-2-methylaniline**.

Reaction Scheme: $n \text{ (4-Methoxy-2-methylaniline) } \xrightarrow{\text{(Oxidant)}} [-(\text{C}_6\text{H}_2(\text{OCH}_3)(\text{CH}_3))-\text{NH}-]_n$

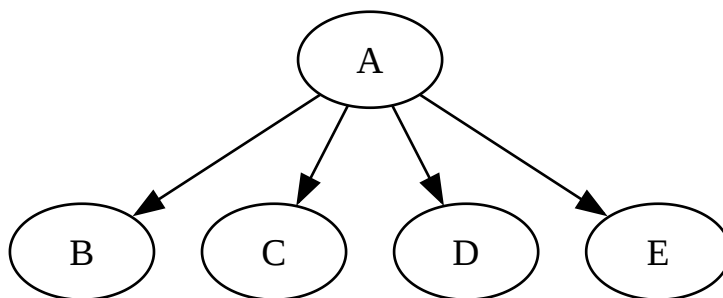
Reagents:

- **4-Methoxy-2-methylaniline** (monomer)
- Oxidant (e.g., Iron(III) chloride (FeCl_3), Ammonium persulfate)
- Solvent (e.g., Chloroform, Dichloromethane)

Procedure:

- Dissolve the **4-methoxy-2-methylaniline** monomer in the chosen solvent in a reaction flask.
- Prepare a solution of the oxidant in a suitable solvent.
- Add the oxidant solution dropwise to the monomer solution at a controlled temperature (often room temperature or below).
- Stir the reaction mixture for a specified period (e.g., 24 hours) to allow for polymerization.
- Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
- Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and oxidant residues.
- Dry the polymer under vacuum.

- Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, NMR for structure confirmation, and UV-Vis spectroscopy for optical properties.



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Conclusion

4-Methoxy-2-methylaniline is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, leading to the synthesis of complex and valuable molecules for the pharmaceutical and materials science industries. The detailed protocols provided in this guide serve as a practical resource for researchers to effectively utilize this important synthetic intermediate in their work. As the demand for novel bioactive compounds and advanced materials continues to grow, the importance of **4-methoxy-2-methylaniline** as a key starting material is expected to increase.

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